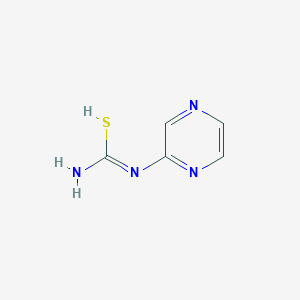
N'-pyrazin-2-ylcarbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-hexadecanedioic acid . It is a long-chain fatty acid with the molecular formula C17H32O4 . This compound is characterized by its two carboxylic acid groups and a methyl group attached to the second carbon of the hexadecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-hexadecanedioic acid typically involves the oxidation of 2-methyl-hexadecanol or the carboxylation of 2-methyl-hexadecane. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .
Industrial Production Methods
Industrial production of 2-methyl-hexadecanedioic acid may involve the catalytic oxidation of 2-methyl-hexadecane using metal catalysts such as platinum or palladium. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-hexadecanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain fatty acids and carbon dioxide.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: 2-methyl-hexadecanol.
Substitution: Halogenated derivatives of 2-methyl-hexadecanedioic acid.
Applications De Recherche Scientifique
2-methyl-hexadecanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable plastics and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of 2-methyl-hexadecanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting their fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanedioic acid: Lacks the methyl group at the second carbon.
Octadecanedioic acid: Has a longer carbon chain with two additional carbon atoms.
2-methyl-octadecanedioic acid: Similar structure but with a longer carbon chain.
Uniqueness
2-methyl-hexadecanedioic acid is unique due to the presence of the methyl group at the second carbon, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as altered solubility and interaction with biological membranes .
Propriétés
IUPAC Name |
N'-pyrazin-2-ylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSSYKLXJRVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
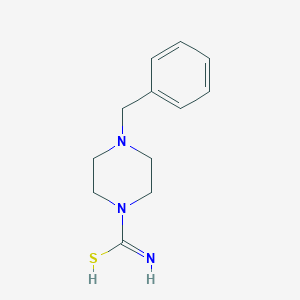
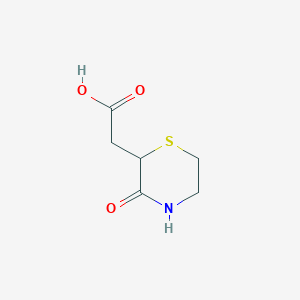
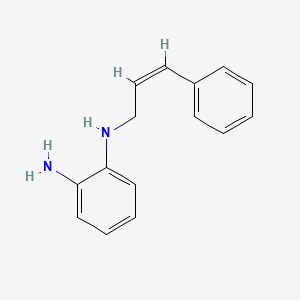
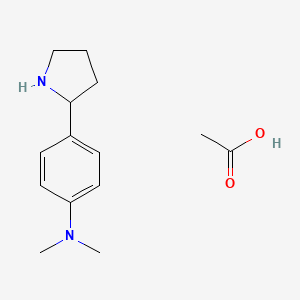

![(Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B7780078.png)
![Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate](/img/structure/B7780086.png)
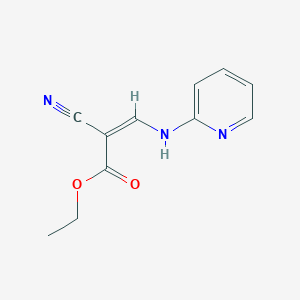
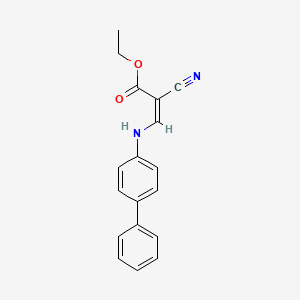
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780098.png)
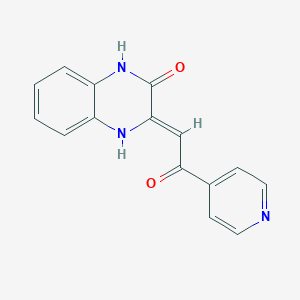
![(2Z)-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,4-dihydroquinoxaline-6-carboxylic acid](/img/structure/B7780107.png)
![(E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B7780113.png)
![[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B7780124.png)
